Cas no 867333-33-3 (1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine)
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine
- 1-[3-(4-bromophenyl)sulfonylpropyl]pyrrolidine
- Pyrrolidine, 1-[3-[(4-bromophenyl)sulfonyl]propyl]-
- 1-[3-(4-bromo-benzenesulfonyl)propyl]-pyrrolidine
- VZHVPZSAQXZRHH-UHFFFAOYSA-N
- AM804439
- A1-07935
- 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylicacid
- AKOS016002867
- CS-0357686
- FT-0766378
- 867333-33-3
- 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine
- 1-[3-(4-bromo-benzenesulfonyl)-propyl]-pyrrolidine
- DTXSID20680681
- SCHEMBL2494859
- 1-[3-(4-BROMOBENZENESULFONYL)PROPYL]PYRROLIDINE
- 1-(3-((4-bromophenyl)sulfonyl)propyl)pyrrolidine
- DB-076733
-
- MDL: MFCD12024825
- Inchi: 1S/C13H18BrNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2
- InChI Key: VZHVPZSAQXZRHH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)S(CCCN1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 331.02400
- Monoisotopic Mass: 331.02416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.76000
- LogP: 3.72740
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006863-5g |
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine |
867333-33-3 | 95% | 5g |
$621.72 | 2023-08-31 | |
| Chemenu | CM124105-1g |
1-(3-((4-bromophenyl)sulfonyl)propyl)pyrrolidine |
867333-33-3 | 95% | 1g |
$356 | 2021-08-05 | |
| Apollo Scientific | OR350061-1g |
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine |
867333-33-3 | 1g |
£708.00 | 2023-09-02 | ||
| Chemenu | CM124105-1g |
1-(3-((4-bromophenyl)sulfonyl)propyl)pyrrolidine |
867333-33-3 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428356-1g |
1-(3-((4-Bromophenyl)sulfonyl)propyl)pyrrolidine |
867333-33-3 | 95+% | 1g |
¥3628.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428356-5g |
1-(3-((4-Bromophenyl)sulfonyl)propyl)pyrrolidine |
867333-33-3 | 95+% | 5g |
¥10886.00 | 2024-04-27 | |
| A2B Chem LLC | AC24066-5g |
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine |
867333-33-3 | 95% | 5g |
$677.00 | 2023-12-29 |
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine
Professional Introduction to Compound with CAS No. 867333-33-3 and Product Name: 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine
The compound identified by the CAS number 867333-33-3 and the product name 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule, featuring a pyrrolidine core linked to a 4-bromophenylsulfonyl substituent, offers unique chemical and pharmacological properties that are being explored for various applications.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds, such as pyrrolidine derivatives, due to their diverse biological activities and favorable pharmacokinetic profiles. The presence of the 4-bromophenylsulfonyl group in 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine introduces specific electronic and steric features that modulate its interactions with biological targets. This has led to its investigation as a potential scaffold for developing small-molecule inhibitors targeting key enzymes and receptors involved in metabolic disorders, inflammation, and cancer.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have demonstrated that pyrrolidine derivatives can interact with neurotransmitter systems, suggesting their utility in modulating synaptic function. The specific substitution pattern in 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine may enhance its binding affinity to certain neurotransmitter receptors, such as serotonin or dopamine receptors, which are implicated in conditions like depression, anxiety, and neurodegenerative diseases. Preliminary in vitro studies have shown that this compound exhibits inhibitory effects on enzymes such as monoamine oxidase (MAO), which are critical in regulating neurotransmitter levels.
In addition to its neurological applications, the compound has shown promise in oncology research. The 4-bromophenylsulfonyl moiety is known to enhance binding interactions with biological targets, making it an attractive moiety for designing kinase inhibitors. Kinases play a pivotal role in cell signaling pathways that are dysregulated in cancer cells. By targeting specific kinases, compounds like 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine could potentially inhibit tumor growth and metastasis. Recent research has identified this molecule as a lead candidate for further development into an anticancer therapeutic. Its ability to selectively inhibit certain kinases without affecting others makes it a promising candidate for personalized medicine approaches.
The synthesis of 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 4-bromophenylsulfonyl group necessitates careful handling of reactive intermediates and optimization of solvents and catalysts to minimize side reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, facilitating their use in preclinical and clinical studies.
From a computational chemistry perspective, the molecular structure of 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine has been extensively analyzed using various modeling techniques. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with biological targets. These studies have helped refine the structure-activity relationships (SAR), guiding further modifications to enhance potency and selectivity. Additionally, virtual screening methods have been employed to identify potential analogs with improved pharmacological profiles.
The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for therapeutic use. Absorption, distribution, metabolism, excretion (ADME) studies have been conducted to evaluate its bioavailability and clearance rates. The presence of the pyrrolidine ring contributes to favorable solubility characteristics, while the bulky 4-bromophenylsulfonyl group may influence metabolic stability. Understanding these properties is crucial for optimizing dosing regimens and minimizing potential adverse effects.
Future directions in the research of 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine include exploring its mechanism of action in detail through both cellular and animal models. Investigating how this compound interacts with downstream effectors of key signaling pathways will provide valuable insights into its therapeutic potential. Furthermore, combination therapies involving this compound with other drugs may offer synergistic effects that could improve treatment outcomes for patients with complex diseases.
In conclusion, 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine (CAS No. 867333-33-3) represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique structural features make it a versatile scaffold for developing novel therapeutics targeting neurological disorders, cancer, and other diseases. Continued research efforts are expected to further elucidate its pharmacological properties and pave the way for new treatment strategies.
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